molecular formula C19H20Cl2N2O4S B2648111 N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 327975-24-6

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2648111
CAS No.: 327975-24-6
M. Wt: 443.34
InChI Key: FATJCWCTJMKWIW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,5-dichloroaniline with 4-sulfamoylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.

    Introduction of the Morpholino Group: The next step involves the introduction of the 2,6-dimethylmorpholino group. This can be achieved by reacting the intermediate product with 2,6-dimethylmorpholine under suitable conditions, often using a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein binding.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The compound’s sulfonyl group is particularly important for its binding affinity and specificity, influencing the pathways involved in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4-sulfamoylbenzamide: Similar structure but lacks the morpholino group.

    N-(3,5-dichlorophenyl)-4-(morpholino)sulfonylbenzamide: Similar but with a different substitution pattern on the morpholine ring.

Uniqueness

N-(3,5-dichlorophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is unique due to the presence of the 2,6-dimethylmorpholino group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-12-10-23(11-13(2)27-12)28(25,26)18-5-3-14(4-6-18)19(24)22-17-8-15(20)7-16(21)9-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATJCWCTJMKWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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